2-(5H-Dibenz[B,E]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione

Catalog No.
S8514625
CAS No.
143878-21-1
M.F
C23H16N2O2
M. Wt
352.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(5H-Dibenz[B,E]azepin-6-ylmethyl)-1H-isoindole-1...

CAS Number

143878-21-1

Product Name

2-(5H-Dibenz[B,E]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione

IUPAC Name

2-(5H-benzo[c][1]benzazepin-6-ylmethyl)isoindole-1,3-dione

Molecular Formula

C23H16N2O2

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C23H16N2O2/c26-22-18-10-4-5-11-19(18)23(27)25(22)14-21-17-9-3-1-7-15(17)13-16-8-2-6-12-20(16)24-21/h1-13,24H,14H2

InChI Key

BRSZMVHUPSXOTP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C(N2)CN4C(=O)C5=CC=CC=C5C4=O

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C(N2)CN4C(=O)C5=CC=CC=C5C4=O

2-(5H-Dibenz[B,E]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound characterized by its unique structure, which includes a dibenzazepine moiety and an isoindole dione. The chemical formula for this compound is C23H18N2O2C_{23}H_{18}N_{2}O_{2}, and it has a molar mass of approximately 354.4 g/mol. The compound appears as a light yellow solid with a melting point ranging from 207 to 209 °C and is slightly soluble in dimethyl sulfoxide and very slightly in acetonitrile .

Typical for isoindole derivatives and dibenzazepines. Notably, it can participate in nucleophilic substitutions, reductions, and cyclization reactions. For instance, the synthesis of 6-aminomethyl-6,11-dihydro-5H-dibenz[b,e]azepin from 2-(11H-dibenz[b,e]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione involves reacting with lithium aluminum hydride in a controlled environment . The reaction conditions typically require anhydrous solvents and specific temperatures to optimize yield.

Research indicates that compounds related to 2-(5H-Dibenz[B,E]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione exhibit various biological activities. These include potential antiallergic and antihistaminic effects, attributed to their structural properties that allow interaction with biological targets such as receptors involved in allergic responses . Further studies are necessary to fully elucidate the pharmacological profiles of these compounds.

The synthesis of 2-(5H-Dibenz[B,E]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione can be achieved through several methods:

  • Direct Synthesis: Involves the reaction of 6-cyano-11H-dibenzo[b,e]azepine with lithium aluminum hydride in tetrahydrofuran under controlled conditions.
  • Intermediate Formation: The compound can be synthesized as an intermediate in the production of other bioactive compounds, enhancing its utility in medicinal chemistry .
  • Solvent Control: The choice of solvent plays a crucial role in the reaction's efficiency, with THF being commonly used despite its cost implications due to the need for anhydrous conditions .

The applications of 2-(5H-Dibenz[B,E]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione extend primarily into medicinal chemistry where it serves as a precursor or intermediate in the synthesis of pharmaceuticals. Its potential therapeutic properties make it a candidate for further investigation in drug development aimed at treating allergic reactions or other related conditions.

Studies on the interactions of this compound with biological systems are still emerging. Preliminary data suggest that it may interact with various receptors involved in allergy pathways, but comprehensive interaction studies are needed to confirm these findings. Understanding these interactions is vital for assessing its therapeutic potential and safety profile.

Several compounds share structural similarities with 2-(5H-Dibenz[B,E]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione:

Compound NameChemical StructureUnique Features
6-Aminomethyl-6,11-dihydro-5H-dibenz[b,e]azepineC15H12N2Known for antiallergic properties .
Phthalimidomethyl derivativeC23H18N2O2Exhibits similar biological activity but varies in solubility .
Dibenzo[c,e]azepine derivativesVariesOften used as antidepressants; structural variations affect pharmacological profiles.

Each of these compounds exhibits unique characteristics that differentiate them from 2-(5H-Dibenz[B,E]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione while retaining some functional similarities that may influence their biological activity. Further research is required to fully explore their potential applications and therapeutic benefits.

Multi-Step Synthesis Pathways for Dibenzazepine-Isoindole Hybrid Architectures

The construction of dibenzazepine-isoindole hybrids requires precise orchestration of coupling, cyclization, and functionalization steps. A prominent two-step pathway begins with substituted indole precursors, which undergo Ullman-type coupling or Buchwald–Hartwig amination to form N-arylindole intermediates. For example, copper-catalyzed coupling of 2-bromostyrene 86 with 2-chloroaniline 87 yields dibenzo[b,f]azepine 89 in up to 70% yield after optimization. Subsequent isoindole-1,3-dione incorporation is achieved via nucleophilic substitution or Friedel–Crafts acylation, leveraging the electrophilic character of phthalic anhydride derivatives.

Alternative routes employ Diels–Alder cycloadditions to assemble the isoindole core. As demonstrated in the synthesis of cytochalasin analogs, intramolecular Diels–Alder reactions between silyl enol ethers and dienophiles generate tricyclic intermediates, which are further functionalized via Horner–Wadsworth–Emmons olefination. However, competing side reactions, such as acridine byproduct formation, necessitate stringent temperature control (100°C) to suppress undesired pathways.

Table 1: Comparative Analysis of Synthetic Pathways

MethodStarting MaterialsKey StepsYield (%)Reference
Ullman Coupling2-Bromostyrene, 2-ChloroanilineCopper-catalyzed coupling, Cyclization70
Diels–AlderSilyl Enol EthersIntramolecular cycloaddition65–85
Buchwald–HartwigN-ArylindolesPalladium-catalyzed amination80–92

Catalytic Systems for Pseudo-Intramolecular Hydrohalogenation Reactions

Pseudo-intramolecular hydrohalogenation has emerged as a pivotal strategy for introducing halogen substituents while minimizing over-addition byproducts. In the synthesis of 10-arylated dibenzoazepines, ethynylaniline derivatives undergo syn-selective hydrochlorination facilitated by salt formation between the amino group and hydrohalic acid. This process bypasses the need for transition-metal catalysts, achieving regioselectivity >90% under mild conditions (65°C, 3 h).

Mechanistic studies reveal that the amino group acts as a proton shuttle, stabilizing the transition state through hydrogen bonding with the counterion (Cl⁻, BF₄⁻, or OTf⁻). For instance, DFT calculations demonstrate that Cl⁻ enhances proton transfer efficiency by reducing energy barriers by 15–20 kcal/mol compared to non-ionic systems.

N-Acetylation Strategies in Intermediate Functionalization

N-Acetylation is critical for modulating reactivity in cross-coupling reactions. In the synthesis of 10-arylated dibenzoazepines, unprotected amino groups lead to dehydrohalogenation during Suzuki–Miyaura coupling. Acetylation of the amine with acetic anhydride suppresses side reactions, enabling Ullmann-type intramolecular coupling with aryl halides in 85–92% yield. This strategy also improves solubility in polar aprotic solvents, facilitating chromatographic purification.

Key Reaction Scheme

  • N-Acetylation:
    $$ \text{R-NH}2 + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{R-NHCOCH}3 + \text{CH}_3\text{COOH} $$
  • Intramolecular Coupling:
    $$ \text{Ar-Br} + \text{CuI/L-Proline} \rightarrow \text{Ar-Ar} $$ (70–85% yield)

Solvent Effects on Cyclization Efficiency

Solvent polarity and coordinating ability profoundly influence cyclization kinetics. In Au(I)-catalyzed cyclizations, non-coordinating solvents like toluene enhance yields (95%) by preventing catalyst deactivation, whereas DMF or DMSO completely inhibit reactivity due to strong ligand binding. Similarly, cyclizations involving dibenzazepine intermediates exhibit superior efficiency in dichloromethane (ε = 8.93) compared to THF (ε = 7.52), attributed to improved stabilization of polar transition states.

Table 2: Solvent Impact on Reaction Outcomes

SolventDielectric Constant (ε)Yield (%)Selectivity (%)
Toluene2.3895>99
DMF36.70
DCM8.938892

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

352.121177757 g/mol

Monoisotopic Mass

352.121177757 g/mol

Heavy Atom Count

27

Dates

Last modified: 11-23-2023

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